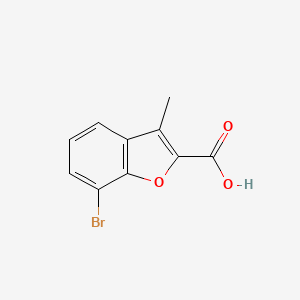
Acide 7-bromo-3-méthyl-1-benzofuran-2-carboxylique
Vue d'ensemble
Description
“7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés du benzofurane ont été étudiés pour leurs propriétés antitumorales potentielles. La structure de base du benzofurane est présente dans divers médicaments naturels biologiquement actifs et matières premières chimiques synthétiques, indiquant des activités pharmacologiques diverses . Le composé spécifique Acide 7-bromo-3-méthyl-1-benzofuran-2-carboxylique pourrait être un précurseur dans la synthèse de nouveaux composés ayant des effets antitumoraux potentiels.
Applications Antibactériennes et Antifongiques
Certains dérivés du benzofurane présentent une activité significative contre les souches bactériennes et fongiques. Des recherches ont montré que certains dérivés amides des acides benzofuran-2-carboxyliques sont efficaces contre les bactéries à Gram positif et les champignons . Cela suggère que l'this compound pourrait être modifié pour améliorer son efficacité antibactérienne et antifongique.
Agents Antiviraux
Les composés du benzofurane, y compris les dérivés de l'acide benzofuran-2-carboxylique, ont montré de fortes activités biologiques, telles que des propriétés antivirales . Ces composés pourraient servir de composés de tête dans le développement de nouveaux médicaments antiviraux, y compris potentiellement des traitements pour des maladies comme l'hépatite C.
Modulation des Récepteurs de l'Histamine H3
Les dérivés de l'acide benzofuran-2-carboxylique se sont avérés utiles dans le traitement des maladies associées à la modulation des récepteurs de l'histamine H3 . Cette application est particulièrement pertinente dans le domaine des troubles psychiatriques, où l'this compound pourrait être utilisé pour développer des agonistes partiels des récepteurs 5-HT.
Synthèse de Produits Naturels Complexes
Le cycle benzofurane est une unité structurelle clé dans de nombreux produits naturels et médicaments importants. La synthèse de produits naturels contenant des cycles benzofurane est un domaine de recherche actif, l'this compound servant potentiellement de bloc de construction pour la synthèse de produits naturels complexes .
Développement de Ligands SupraMoléculaires
Les dérivés du benzofurane sont également utilisés dans le développement de ligands supra-moléculaires en raison de leurs propriétés physico-chimiques uniques . Ces ligands ont des applications dans la création de polymères électroniques et fonctionnels moléculaires, ainsi que dans la science des matériaux.
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research will likely focus on developing promising compounds with target therapy potentials and little side effects .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to changes in cellular processes and responses.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of oxidative stress responses, and interference with viral replication or bacterial metabolism.
Propriétés
IUPAC Name |
7-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDHJNRYFRJTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


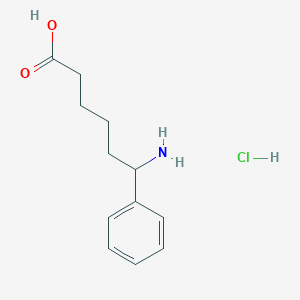


![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
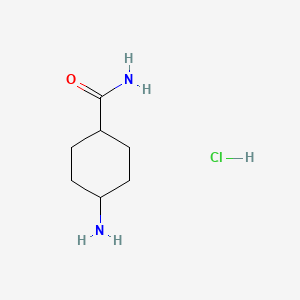

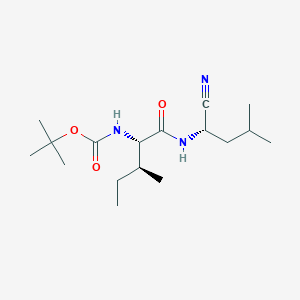
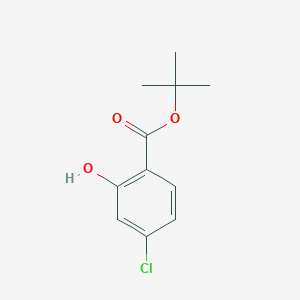

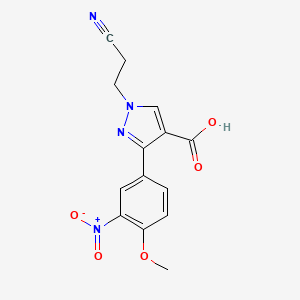
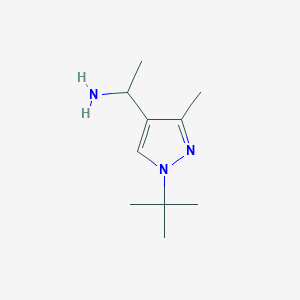
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
